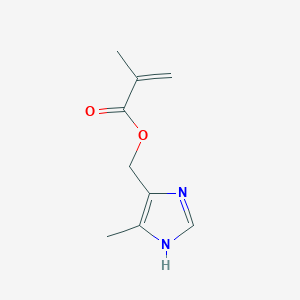

(4-Methyl-1H-imidazol-5-yl)methyl methacrylate

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(5-methyl-1H-imidazol-4-yl)methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)9(12)13-4-8-7(3)10-5-11-8/h5H,1,4H2,2-3H3,(H,10,11) |

InChI Key |

GLZOOCLXXAOBLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)COC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Hydroxymethylation of 4-Methylimidazole

The foundational step involves reacting 4-methylimidazole with formaldehyde under alkaline conditions. As detailed in U.S. Patent 4,189,591, this reaction is optimized by maintaining a pH of 12–13 using sodium hydroxide and gradually adding formaldehyde to avoid side reactions. Key parameters include:

Table 1: Reaction Conditions for Hydroxymethylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Formaldehyde Equivalents | 1.1–1.2 equivalents | Minimizes oligomerization |

| Temperature | 30–40°C | Balances kinetics/stability |

| Reaction Time | 48–72 hours | Ensures complete conversion |

| Solvent | Aqueous medium | Facilitates solubility |

The reaction proceeds via electrophilic substitution at the C5 position of the imidazole ring, forming (4-Methyl-1H-imidazol-5-yl)methanol. Isolation involves neutralizing the mixture with hydrochloric acid, followed by azeotropic distillation with isopropanol to remove water. Crystallization from isopropanol/acetone yields the product with a melting point of 136°C.

Characterization of the Hydroxymethyl Intermediate

The product is confirmed via:

-

¹H NMR : Resonances at δ 7.45 (s, 1H, imidazole C2-H), δ 4.65 (s, 2H, -CH2OH), and δ 2.25 (s, 3H, -CH3).

Esterification to (4-Methyl-1H-imidazol-5-yl)methyl Methacrylate

Methacrylation Strategies

The hydroxymethyl group is esterified with methacrylic acid derivatives. While explicit protocols for this step are absent in the provided sources, analogous reactions in literature suggest two viable routes:

Methacryloyl Chloride Route

Reacting (4-Methyl-1H-imidazol-5-yl)methanol with methacryloyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base to scavenge HCl:

Table 2: Esterification Optimization

| Parameter | Conditions | Outcome |

|---|---|---|

| Molar Ratio (Alcohol:Acid Chloride) | 1:1.2 | Maximizes conversion |

| Temperature | 0°C → RT | Prevents exothermic side reactions |

| Reaction Time | 12–24 hours | Ensures complete acylation |

Steglich Esterification

Using methacrylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:

Purification and Analysis

Crude product is purified via:

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7).

-

Recrystallization : From diethyl ether at -20°C.

Characterization Data :

-

FT-IR : Peaks at 1720 cm⁻¹ (ester C=O), 1635 cm⁻¹ (C=C), and 3100 cm⁻¹ (imidazole N-H).

-

¹³C NMR : Signals at δ 167.2 (ester carbonyl), δ 136.5 (imidazole C4), and δ 18.3 (methyl group).

Challenges and Mitigation Strategies

Imidazole Ring Reactivity

The unprotected N-H group may lead to side reactions during esterification. Solutions include:

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-imidazol-5-yl)methyl methacrylate can undergo various chemical reactions, including:

Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with imidazole functionalities.

Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used for free radical polymerization.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Polymerization: Polymers with imidazole side chains.

Substitution Reactions: Substituted imidazole derivatives.

Oxidation and Reduction: Oxidized or reduced imidazole compounds.

Scientific Research Applications

Applications in Polymer Science

2.1. Copolymerization

One significant application of (4-Methyl-1H-imidazol-5-yl)methyl methacrylate is in the copolymerization processes. It can be copolymerized with other monomers to create materials with tailored properties. For instance, it has been studied for its role in modifying the properties of poly(methyl methacrylate) (PMMA) latex particles, enhancing their stability and functionality in various applications .

| Monomer | Application | Properties Enhanced |

|---|---|---|

| This compound | PMMA copolymers | Improved thermal stability and adhesion |

| Other acrylic monomers | Specialty coatings and adhesives | Increased mechanical strength |

2.2. Specialty Coatings

The incorporation of this compound into coatings has shown potential for creating surfaces with unique chemical resistance and durability, making it suitable for industrial applications .

Biological Applications

3.1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects, which can be beneficial in developing antimicrobial coatings or medical devices .

3.2. Anticancer Research

The compound's derivatives have been explored for their anticancer activities. Studies have shown that certain synthesized derivatives possess cytotoxic effects against cancer cell lines, suggesting potential for development as therapeutic agents .

| Compound Derivative | Cancer Type | Activity Level |

|---|---|---|

| 4j, 4k, 4m | Lung cancer | Excellent |

| 4i, 4n | Lung cancer | Moderate |

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a recent study, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against A549 lung cancer cells. Compounds such as 4j and 4k exhibited IC50 values significantly lower than that of the standard drug doxorubicin, indicating their potential as lead compounds in drug development .

Case Study 2: Development of Antimicrobial Coatings

Another study focused on the incorporation of this compound into polymeric coatings intended for medical devices. The results demonstrated that coatings containing this compound showed a marked reduction in bacterial adhesion compared to standard coatings, highlighting its potential role in infection control .

Mechanism of Action

The mechanism of action of (4-Methyl-1H-imidazol-5-yl)methyl methacrylate is primarily related to its ability to form polymers and interact with various molecular targets. The imidazole group can coordinate with metal ions, making it useful in catalysis and metal ion sequestration. Additionally, the methacrylate group allows for polymerization, leading to the formation of materials with specific properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Imidazole-Acrylate/Tetrazole Hybrids

- (E)-Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylate (12)

- Structure : Combines imidazole with a tetrazole ring and acrylate ester.

- Key Differences : The tetrazole group (acidic, aromatic) contrasts with the methacrylate’s vinyl group, affecting solubility and hydrogen-bonding capacity.

- Applications : Likely used in medicinal chemistry due to tetrazole’s bioisosteric role for carboxylic acids .

b. Benzimidazole Carboxylic Acids

- 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid Structure: Benzimidazole core with a carboxylic acid substituent.

c. Cimetidine Derivatives

- N-Cyano-N’-methyl-N”- [2 - [[(4-methyl-1H-imidazol-5-yl) methyl] thio] ethyl] guanidine (Cimetidine) Structure: Features the same 4-methylimidazole group but with a thiourea linkage. Key Differences: The thiourea and cyanoguanidine groups confer H₂ receptor antagonism, whereas the methacrylate group in the target compound suggests polymer or prodrug applications .

Physical and Chemical Properties

Biological Activity

(4-Methyl-1H-imidazol-5-yl)methyl methacrylate (MMIM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities of MMIM, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

MMIM is characterized by the presence of an imidazole ring and a methacrylate group, which contributes to its unique chemical properties. The chemical formula for MMIM is . Its structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that MMIM exhibits significant anticancer activity against various cancer cell lines.

Case Studies

- Inhibition of Cancer Cell Proliferation :

- Mechanism of Action :

- Comparative Potency :

P-glycoprotein Inhibition

One notable aspect of MMIM's biological activity is its ability to inhibit P-glycoprotein (P-gp), a protein often associated with multidrug resistance in cancer cells.

- Inhibition Assays :

Table 1: Cytotoxicity Data for MMIM

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| SKOV-3 | 10 | Anti-proliferative |

| MCF-7/ADR | 5.0 - 10.7 | Apoptosis induction |

| HeLa | 0.9 - 2.4 | Cell cycle arrest |

Other Biological Activities

In addition to its anticancer properties, MMIM has been investigated for other biological activities:

- Antimicrobial Properties :

- Neuroprotective Effects :

Q & A

Basic: What analytical techniques are recommended to confirm the structure and purity of (4-Methyl-1H-imidazol-5-yl)methyl methacrylate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the methacrylate backbone and imidazole substituents. For example, the methacrylate vinyl protons typically appear as a singlet at δ 5.5–6.3 ppm, while imidazole protons resonate between δ 6.8–7.5 ppm .

- Infrared Spectroscopy (IR): Confirm functional groups: C=O stretching (~1720 cm) for methacrylate and N–H bending (~1550 cm) for imidazole .

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical mass (e.g., CHNO, MW 180.2 g/mol) .

- Melting Point Analysis: Compare observed melting points with literature values (e.g., ~165–166°C for related imidazole derivatives) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile decomposition products, especially during polymerization or heating .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent unintended radical reactions .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

Advanced: How can researchers optimize the radical polymerization of this compound for pH-responsive materials?

Methodological Answer:

- Initiator Selection: Use AIBN (azobisisobutyronitrile) at 65–80°C in DMF for controlled radical polymerization, maintaining a monomer-to-initiator ratio of 100:1 .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of the imidazole moiety, improving monomer incorporation into copolymers .

- Post-Functionalization: Graft pH-sensitive groups (e.g., glycerol methacrylate) via sequential polymerization to tune hydrophilicity and stimuli responsiveness .

- Kinetic Monitoring: Track conversion rates using -NMR to quantify residual monomer and adjust reaction times (typically 6–24 hours) .

Advanced: How should conflicting data on the thermal stability of this compound derivatives be resolved?

Methodological Answer:

- Controlled TGA-DSC Studies: Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to differentiate decomposition pathways. For example, methacrylate esters degrade at ~200–250°C, while imidazole rings may decompose above 300°C .

- Cross-Validation: Compare results with structurally similar compounds (e.g., PMMA or imidazole-containing polymers) to identify outliers .

- Replicate Experiments: Ensure consistency by repeating trials with purified monomers and standardized heating rates (e.g., 10°C/min) .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Protection-Deprotection: Temporarily protect the imidazole nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions during methacrylate esterification .

- Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate esterification while minimizing hydrolysis .

- Chromatographic Purification: Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from unreacted starting materials or dimers .

Basic: How does the imidazole ring influence the physicochemical properties of this compound?

Methodological Answer:

- Hydrogen Bonding: The imidazole N–H group enhances hydrophilicity and enables pH-dependent solubility shifts (e.g., protonation below pH 6) .

- Thermal Stability: Imidazole rings increase thermal degradation resistance compared to aliphatic methacrylates, as observed in TGA profiles .

- Polymer Morphology: Imidazole substituents promote amorphous polymer structures due to steric hindrance, reducing crystallinity .

Advanced: What role does this compound play in designing self-reporting nanomaterials?

Methodological Answer:

- Encapsulation: Use PMMA shells (derived from methacrylate polymerization) to encapsulate dyes or sensors, leveraging imidazole's compatibility with Pickering stabilization techniques .

- Stimuli-Responsive Release: The imidazole group facilitates pH-triggered capsule degradation, enabling controlled release in biomedical applications .

- Surface Functionalization: Decorate capsules with silica nanoparticles for enhanced mechanical stability, as demonstrated in nanomaterial synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.